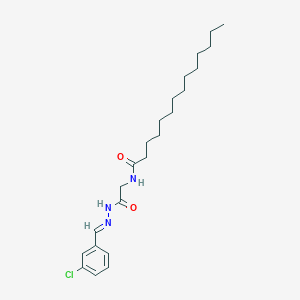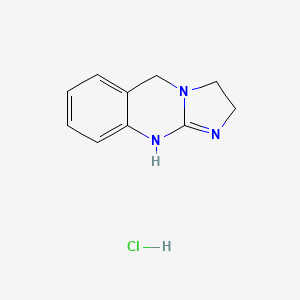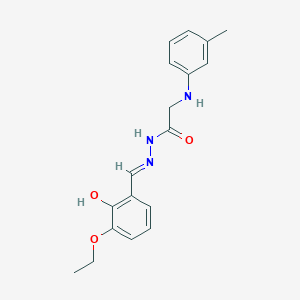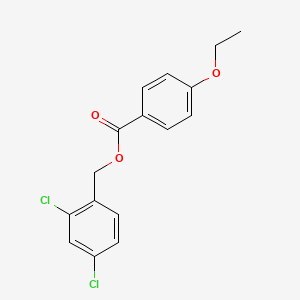
Ethyl n-(ethoxycarbonyl)-n-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl n-(ethoxycarbonyl)-n-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethoxycarbonyl group and a methyl group attached to the nitrogen atom of glycine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(ethoxycarbonyl)-n-methylglycinate typically involves the esterification of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Glycine is dissolved in an aqueous solution of sodium hydroxide.
- Ethyl chloroformate is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is extracted with an organic solvent such as diethyl ether, washed with water, and dried over anhydrous sodium sulfate.
- The solvent is evaporated to obtain the crude product, which can be purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for temperature control and reagent addition ensures consistent product quality.
化学反応の分析
Types of Reactions: Ethyl n-(ethoxycarbonyl)-n-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
Ethyl n-(ethoxycarbonyl)-n-methylglycinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of peptides and proteins, serving as a protected glycine derivative.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl n-(ethoxycarbonyl)-n-methylglycinate involves its interaction with various molecular targets. In biological systems, the compound can be hydrolyzed to release glycine, which acts as a neurotransmitter and plays a role in various metabolic pathways. The ethoxycarbonyl group provides protection during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of desired products.
類似化合物との比較
Ethyl n-(ethoxycarbonyl)-n-methylglycinate can be compared with other glycine derivatives, such as:
Ethyl n-(ethoxycarbonyl)glycinate: Lacks the methyl group on the nitrogen atom.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group.
Ethyl n-(carbamoyl)-n-methylglycinate: Contains a carbamoyl group instead of an ethoxycarbonyl group.
Uniqueness: The presence of both the ethoxycarbonyl and methyl groups in this compound provides unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
52605-44-4 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC名 |
ethyl 2-[ethoxycarbonyl(methyl)amino]acetate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)6-9(3)8(11)13-5-2/h4-6H2,1-3H3 |
InChIキー |
VSHIEHLQVBVEMG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082170.png)
![N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15082175.png)

![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15082193.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)


![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
